molecular formula C12H12ClN3O B1679760 2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride CAS No. 845538-12-7

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride

Cat. No.: B1679760
CAS No.: 845538-12-7
M. Wt: 249.69 g/mol
InChI Key: IMVNFURYBZMFDZ-UHFFFAOYSA-N
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Description

PHA-767491 (hydrochloride) is a potent and selective ATP-competitive dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (CDK9). It has shown significant potential in various scientific research fields, particularly in cancer research due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .

Mechanism of Action

Target of Action

PHA 767491 hydrochloride is primarily a dual inhibitor of Cdc7 and CDK9 . Cdc7 (Cell Division Cycle 7) is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication . CDK9 (Cyclin-Dependent Kinase 9) is a protein kinase involved in the regulation of transcription . The compound also shows inhibitory activity against other cyclin-dependent kinases such as CDK1, CDK2, and CDK5 .

Mode of Action

PHA 767491 hydrochloride acts as an ATP-competitive inhibitor . It competes with ATP for binding to the active site of its target kinases, thereby inhibiting their activity . This inhibition blocks DNA synthesis and affects the phosphorylation of the replicative DNA helicase at Cdc7-dependent phosphorylation sites .

Biochemical Pathways

PHA 767491 hydrochloride affects the pathways associated with DNA replication and transcription. By inhibiting Cdc7 and CDK9, it disrupts the initiation of DNA replication and the regulation of transcription, respectively . This disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

It is known that the compound is an atp-competitive inhibitor, suggesting that its bioavailability and distribution may be influenced by the concentration of atp in the cell .

Result of Action

PHA 767491 hydrochloride has been shown to reduce cell viability and suppress cell proliferation in various cell lines . It also triggers apoptosis in a p53-independent manner . In addition, it has been found to suppress cell migration and invasion .

Action Environment

The action of PHA 767491 hydrochloride can be influenced by various environmental factors. For instance, the presence of ATP can affect the compound’s ability to bind to its target kinases due to its ATP-competitive nature . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other molecules in the cell .

Preparation Methods

The synthesis of PHA-767491 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

PHA-767491 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: PHA-767491 can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

PHA-767491 (hydrochloride) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

PHA-767491 (hydrochloride) is unique due to its dual inhibition of Cdc7 and CDK9. Similar compounds include:

These compounds differ in their target specificity and mechanism of action, highlighting the uniqueness of PHA-767491 (hydrochloride) in targeting both Cdc7 and CDK9 .

Properties

IUPAC Name

2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O.ClH/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12;/h1-2,4-5,7,15H,3,6H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVNFURYBZMFDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471068
Record name PHA 767491 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845538-12-7
Record name PHA 767491 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride
Reactant of Route 2
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride
Reactant of Route 3
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one;hydrochloride

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